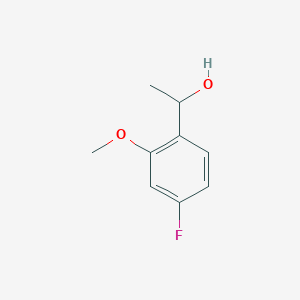

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

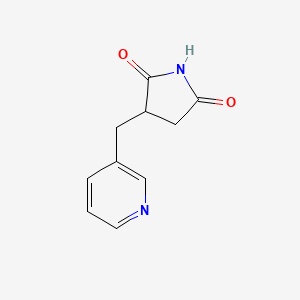

This compound belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of the compound is C6H13NO4 .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry tools to determine.Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.173 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Chemical Synthesis and Modification

This compound has been a focus in the field of chemical synthesis. Simone et al. (2012) explored the synthesis of branched iminosugars, including (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, which was identified as a specific inhibitor of α-D-glucosidase, demonstrating its potential in biochemical applications (Simone et al., 2012).

Bioactive Properties

Tong et al. (2018) discussed 1-deoxynojirimycin, which is structurally similar to the subject compound, noting its presence in various natural sources and its bioactivity, including anti-hyperglycemic, anti-virus, and anti-tumor functions (Tong et al., 2018).

Spectroscopic Characterization

Paulraj and Muthu (2013) conducted a detailed spectroscopic study (FTIR, FT-Raman, and UV) of a closely related compound, offering insights into its structural and electronic properties, which are essential for understanding its interactions and reactivity in various contexts (Paulraj & Muthu, 2013).

Enzyme Inhibition Potential

Jakobsen et al. (2001) synthesized various isomers and derivatives of hydroxymethyl-piperidine, demonstrating their inhibitory effects on liver glycogen phosphorylase, indicating potential therapeutic applications in metabolic disorders (Jakobsen et al., 2001).

作用機序

Target of Action

The primary target of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is Glucosylceramidase . Glucosylceramidase is an enzyme that plays a crucial role in the metabolism of certain lipids. It is responsible for the breakdown of glucosylceramide into glucose and ceramide .

Mode of Action

It is believed to interact with its target, glucosylceramidase, and potentially influence its activity

Biochemical Pathways

Given its target, it may influence the metabolic pathway of glucosylceramide

特性

IUPAC Name |

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-8-10-12(17)13(18)11(16)7-14(10)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11+,12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIGIMBIARTEA-YVECIDJPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CC2=CC=CC=C2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)

![2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide](/img/structure/B2800740.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2800745.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2800747.png)

![6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B2800752.png)